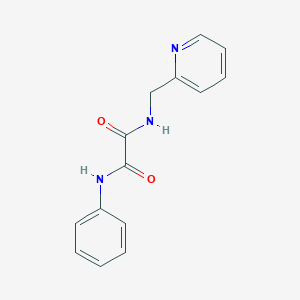

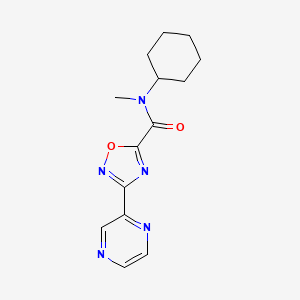

N-phenyl-N-(2-pyridylmethyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenyl-N-(2-pyridylmethyl)ethanediamide” is an organic compound . It is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations .

Molecular Structure Analysis

The molecular structure of “N-phenyl-N-(2-pyridylmethyl)ethanediamide” is complex. It is a derivative of ethylenediamine, which is a type of organic compound with two amine groups . The exact structure would depend on the specific substitutions at the phenyl and pyridylmethyl groups .Aplicaciones Científicas De Investigación

Intramolecular Energy Transfer Processes : Bimetallic complexes of the formula (phen)Re(CO)(3)LOs(trpy)(bpy), which are related to the N-phenyl-N-(2-pyridylmethyl)ethanediamide structure, have been studied for their photophysical and photochemical properties. These complexes exhibit efficient Re(I)-Os(II) energy transfer, which is significant for understanding intramolecular energy transfer processes (Argazzi et al., 2001).

Catalytic Asymmetric Transfer Hydrogenation : Ruthenium(II) complexes containing optically active hemilabile P,N,O-tridentate ligands, similar in structure to N-phenyl-N-(2-pyridylmethyl)ethanediamide, have been synthesized and evaluated for their use in catalytic asymmetric transfer hydrogenation of acetophenone (Yang et al., 1997).

Luminescent Bimetallic Complexes : Homobimetallic Re(I) complexes, containing ligands related to N-phenyl-N-(2-pyridylmethyl)ethanediamide, have been synthesized and analyzed for their electrochemistry and photophysical properties. These studies contribute to understanding the luminescent properties of such complexes (Lin et al., 1992).

Surface Modification of Malachite : The use of ethanediamine, a compound structurally related to N-phenyl-N-(2-pyridylmethyl)ethanediamide, in the modification of malachite surfaces has shown to improve its sulfidization and flotation behavior. This research is significant for enhancing mineral processing techniques (Feng et al., 2018).

Chiral Alcohol Production via Biotransformation : The asymmetric conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol, a process involving compounds similar to N-phenyl-N-(2-pyridylmethyl)ethanediamide, has been explored using biocatalysts like Candida parapsilosis. This research has implications in the production of optically active alcohols used in organic synthesis (Nie Yao, 2003).

Propiedades

IUPAC Name |

N'-phenyl-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHHMLDBKFNDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807639 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-phenyl-N-(pyridin-2-ylmethyl)oxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)

![2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2861303.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2861305.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide](/img/structure/B2861308.png)

![ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2861309.png)

![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2861310.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2861311.png)